molecular formula C14H13NO2 B1270934 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid CAS No. 588681-43-0

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Cat. No.: B1270934
CAS No.: 588681-43-0
M. Wt: 227.26 g/mol
InChI Key: ULQTVSKLKZCBOV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C14H13NO2. This compound is characterized by the presence of a cyclopropyl group at the second position, a methyl group at the sixth position, and a carboxylic acid group at the fourth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-6-methylquinoline with a suitable carboxylating agent. The reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the cyclization and carboxylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-quinolinecarboxylic acid
  • 6-Methylquinoline-4-carboxylic acid
  • 2-Cyclopropylquinoline

Uniqueness

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is unique due to the specific combination of substituents on the quinoline ring, which can influence its biological activity and chemical reactivity. The presence of both the cyclopropyl and methyl groups at specific positions can enhance its stability and interaction with molecular targets compared to other similar compounds.

Properties

IUPAC Name

2-cyclopropyl-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-8-2-5-12-10(6-8)11(14(16)17)7-13(15-12)9-3-4-9/h2,5-7,9H,3-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQTVSKLKZCBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364154
Record name 2-cyclopropyl-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588681-43-0
Record name 4-Quinolinecarboxylic acid, 2-cyclopropyl-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588681-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyclopropyl-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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